molecular formula C10H15N5O B14888871 1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol

1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol

Cat. No.: B14888871
M. Wt: 221.26 g/mol
InChI Key: IUZWAZFFNOQKJI-UHFFFAOYSA-N
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Description

1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anti-cancer agent .

Comparison with Similar Compounds

1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

1-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol

InChI

InChI=1S/C10H15N5O/c1-7(16)5-14(2)9-8-4-13-15(3)10(8)12-6-11-9/h4,6-7,16H,5H2,1-3H3

InChI Key

IUZWAZFFNOQKJI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NC=NC2=C1C=NN2C)O

Origin of Product

United States

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